molecular formula C18H21NO B5854309 2-[(4-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

2-[(4-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5854309
M. Wt: 267.4 g/mol
InChI Key: LJPCMXXHLBHZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. The reaction typically involves the use of alkyl halides or alkyl sulfonates as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of isoquinoline derivatives in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Halogens, nitrating agents, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to its specific structural features, such as the ethoxyphenyl group attached to the isoquinoline core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-20-18-9-7-15(8-10-18)13-19-12-11-16-5-3-4-6-17(16)14-19/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPCMXXHLBHZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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